molecular formula C10H15N3OS B12488666 1-Ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione

1-Ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione

Cat. No.: B12488666
M. Wt: 225.31 g/mol
InChI Key: PQARVYYJAOONOD-UHFFFAOYSA-N
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Description

1-Ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring fused with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of furan-2-carbaldehyde with ethylamine and thiourea under controlled conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired triazinane-thione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the furan or triazinane rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-5-(furan-2-ylmethyl)-7-(methoxymethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine: This compound shares a similar furan moiety but has a different heterocyclic core.

    2-Ethyl-5-methylfuran: This compound has a similar furan structure but lacks the triazinane-thione ring.

Uniqueness

1-Ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione is unique due to its specific combination of a triazinane ring with a furan moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

1-ethyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C10H15N3OS/c1-2-13-8-12(7-11-10(13)15)6-9-4-3-5-14-9/h3-5H,2,6-8H2,1H3,(H,11,15)

InChI Key

PQARVYYJAOONOD-UHFFFAOYSA-N

Canonical SMILES

CCN1CN(CNC1=S)CC2=CC=CO2

Origin of Product

United States

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